2,2'-Dimethyl-6,6'-bi-1,3-benzoxazole
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Overview
Description
2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole is a heterocyclic aromatic compound that consists of two benzoxazole units connected by a single bond at the 6-position of each benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzoxazole compounds, which can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its anticancer activity and potential use in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors. These interactions allow the compound to effectively bind to and modulate the activity of various molecular targets, including enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.
Benzisoxazole: Contains an isoxazole ring, differing in the position of the nitrogen atom.
Benzothiazole: Contains a thiazole ring, with sulfur replacing the oxygen in the oxazole ring.
Uniqueness
2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6309-66-6 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-methyl-6-(2-methyl-1,3-benzoxazol-6-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H12N2O2/c1-9-17-13-5-3-11(7-15(13)19-9)12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3 |
InChI Key |
GJRPVGDVNFWOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=C(O4)C |
Origin of Product |
United States |
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